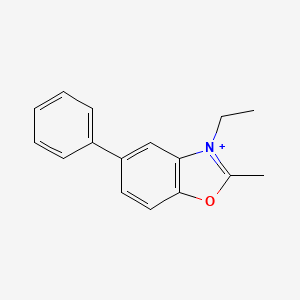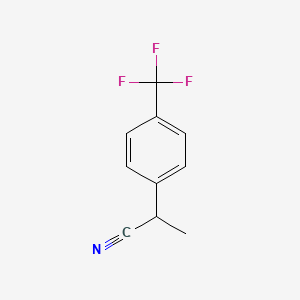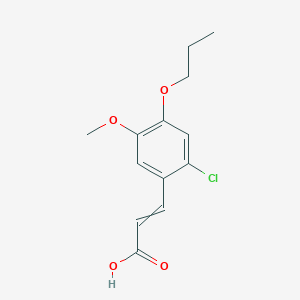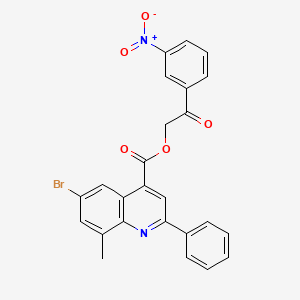![molecular formula C26H25BrN4O2 B12464543 2-(4-{4-[(4-bromophenyl)amino]phthalazin-1-yl}phenoxy)-N,N-diethylacetamide](/img/structure/B12464543.png)
2-(4-{4-[(4-bromophenyl)amino]phthalazin-1-yl}phenoxy)-N,N-diethylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-{4-[(4-bromophenyl)amino]phthalazin-1-yl}phenoxy)-N,N-diethylacetamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{4-[(4-bromophenyl)amino]phthalazin-1-yl}phenoxy)-N,N-diethylacetamide typically involves multiple stepsThe final step involves the attachment of the phenoxy group and the diethylacetamide moiety under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and reducing costs .
Chemical Reactions Analysis
Types of Reactions
2-(4-{4-[(4-bromophenyl)amino]phthalazin-1-yl}phenoxy)-N,N-diethylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the bromophenyl and phenoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to various substituted derivatives .
Scientific Research Applications
2-(4-{4-[(4-bromophenyl)amino]phthalazin-1-yl}phenoxy)-N,N-diethylacetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals
Mechanism of Action
The mechanism of action of 2-(4-{4-[(4-bromophenyl)amino]phthalazin-1-yl}phenoxy)-N,N-diethylacetamide involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the phthalazinyl moiety may interact with nucleophilic sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)-thiazol-2-amine: Known for its antimicrobial and anticancer activities.
2-Amino-4-bromophenol: Used in the synthesis of various organic compounds and as a reactant in Suzuki-Miyaura reactions.
Uniqueness
2-(4-{4-[(4-bromophenyl)amino]phthalazin-1-yl}phenoxy)-N,N-diethylacetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C26H25BrN4O2 |
|---|---|
Molecular Weight |
505.4 g/mol |
IUPAC Name |
2-[4-[4-(4-bromoanilino)phthalazin-1-yl]phenoxy]-N,N-diethylacetamide |
InChI |
InChI=1S/C26H25BrN4O2/c1-3-31(4-2)24(32)17-33-21-15-9-18(10-16-21)25-22-7-5-6-8-23(22)26(30-29-25)28-20-13-11-19(27)12-14-20/h5-16H,3-4,17H2,1-2H3,(H,28,30) |
InChI Key |
KXXHFGALGUOQTP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)COC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy}-2-{4-[4-(4-hydroxy-3,5-dimethoxyphenyl)-hexahydrofuro[3,4-c]furan-1-yl]-2,6-dimethoxyphenoxy}-6-(hydroxymethyl)oxane-3,5-diol](/img/structure/B12464489.png)

![10-acetyl-11-(3,4-dimethoxyphenyl)-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12464498.png)

![N-(diphenylmethyl)-5-[2-(methylamino)propanamido]-3-(3-methylbutanoyl)-6-oxo-octahydropyrrolo[1,2-a][1,5]diazocine-8-carboxamide](/img/structure/B12464511.png)
![3-[4-(2-Amino-2-oxoethoxy)-3-methoxyphenyl]prop-2-enoic acid](/img/structure/B12464527.png)
![N-(3-methoxyphenyl)-1-methyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12464529.png)
![2-cyano-3-[3-methoxy-4-(2-methylpropoxy)phenyl]-N-(naphthalen-2-yl)prop-2-enamide](/img/structure/B12464535.png)
![2-(3,4-dimethylphenyl)-2-oxoethyl 2-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-6-methylquinoline-4-carboxylate](/img/structure/B12464536.png)

![3,3'-{benzene-1,4-diylbis[oxycarbonyl(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]}bis(6-hydroxybenzoic acid)](/img/structure/B12464553.png)
![1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine hydrochloride](/img/structure/B12464554.png)
![1-[2-(benzyloxy)phenyl]-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B12464559.png)

